2-Isopropyloxetane

Description

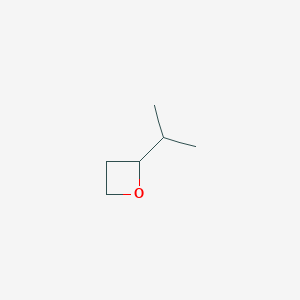

2-Isopropyloxetane is a substituted oxetane, a four-membered cyclic ether with an isopropyl group at the 2-position. Oxetanes are notable for their ring strain and applications in polymer chemistry, pharmaceuticals, and agrochemicals. Notably, 3-Isopropyloxetane (CAS 10317-17-6) is documented in , but its structural isomerism (3-position substitution) distinguishes it from the queried compound .

Properties

CAS No. |

15045-60-0 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

2-propan-2-yloxetane |

InChI |

InChI=1S/C6H12O/c1-5(2)6-3-4-7-6/h5-6H,3-4H2,1-2H3 |

InChI Key |

RIELPFLYWOXARA-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCO1 |

Canonical SMILES |

CC(C)C1CCO1 |

Synonyms |

2-Isopropyloxetane |

Origin of Product |

United States |

Comparison with Similar Compounds

Given the absence of direct data on 2-Isopropyloxetane, this section discusses structurally or functionally related compounds from the evidence, highlighting limitations in available information.

3-Isopropyloxetane (CAS 10317-17-6)

Key Features :

- Structure : A four-membered oxetane ring with an isopropyl group at the 3-position.

- Safety information references PubChem but lacks specifics.

Comparison Insight :

- Positional Isomerism : The substitution position (2 vs. 3) affects reactivity and physical properties. For example, 2-substituted oxetanes typically exhibit higher ring strain due to steric hindrance compared to 3-substituted isomers, influencing polymerization kinetics or drug metabolism. However, experimental data validating this for isopropyl-substituted oxetanes is unavailable in the evidence.

Other Cyclic Ethers and Related Compounds

a) Isophorone (CAS 4098-71-9)

- Structure : Cyclic ketone with a six-membered ring.

- Use : Solvent and intermediate in polymer synthesis.

- Contrast with Oxetanes : Unlike strained oxetanes, isophorone’s larger ring reduces strain, favoring stability but limiting reactivity in ring-opening reactions .

b) Isobutylene (CAS 115-11-7)

- Structure : Linear alkene (C₄H₈).

- Use : Precursor for polymers like butyl rubber.

c) Isocyanatobenzene (CAS 103-71-9)

- Structure : Aromatic isocyanate.

- Use : Polyurethane production.

- Contrast : Reactivity centers on the isocyanate group (-NCO), unlike oxetanes’ ether linkage, leading to distinct polymerization mechanisms (e.g., urethane vs. ether bond formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.